An In-depth Technical Guide to the Synthesis and Characterization of 2H-Chromen-5-amine
An In-depth Technical Guide to the Synthesis and Characterization of 2H-Chromen-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and characterization of 2H-chromen-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct literature on this specific molecule, this guide outlines a plausible and robust synthetic strategy based on well-established chemical transformations. The proposed pathway involves a two-step sequence: the synthesis of a 5-nitro-2H-chromene intermediate, followed by its selective reduction to the target 5-amino-2H-chromene.
Proposed Synthetic Pathway
The synthesis of 2H-chromen-5-amine can be logically approached through the construction of a nitro-substituted chromene ring, followed by the reduction of the nitro group to an amine. This strategy is advantageous as it utilizes readily available starting materials and employs reliable and high-yielding reactions.
Experimental Protocols
The following are detailed, proposed experimental procedures for the synthesis of 2H-chromen-5-amine. These protocols are based on analogous reactions reported in the literature for similar substrates.
Step 1: Synthesis of 5-Nitro-2H-chromene
This step involves the propargylation of 5-nitrosalicylaldehyde followed by a thermal cyclization.
Materials:
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5-Nitrosalicylaldehyde
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Propargyl bromide
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Potassium carbonate (K₂CO₃), anhydrous
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Acetone, anhydrous
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Toluene
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Ethyl acetate
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Hexane
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Silica gel for column chromatography
Procedure:
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Propargylation: To a solution of 5-nitrosalicylaldehyde (1.0 eq) in anhydrous acetone, anhydrous potassium carbonate (1.5 eq) is added. The mixture is stirred at room temperature for 30 minutes. Propargyl bromide (1.2 eq) is then added dropwise, and the reaction mixture is refluxed for 12-16 hours, with monitoring by Thin Layer Chromatography (TLC).
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Work-up: After completion of the reaction, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude propargyl ether intermediate.
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Cyclization: The crude 2-(prop-2-yn-1-yloxy)-5-nitrobenzaldehyde is dissolved in toluene and heated to reflux for 6-8 hours. The progress of the cyclization is monitored by TLC.
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Purification: Upon completion, the toluene is evaporated, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 5-nitro-2H-chromene.
Step 2: Reduction of 5-Nitro-2H-chromene to 2H-Chromen-5-amine
This step involves the chemoselective reduction of the nitro group. Several methods are available for the reduction of aromatic nitro groups in the presence of other reducible functionalities like alkenes.[1][2][3][4] A common and effective method utilizes iron powder in the presence of an ammonium salt.[2]
Materials:
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5-Nitro-2H-chromene
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Iron powder (Fe)
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Ammonium chloride (NH₄Cl)
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Ethanol (EtOH)
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Water (H₂O)
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine
Procedure:
-
Reaction Setup: A mixture of 5-nitro-2H-chromene (1.0 eq), iron powder (5.0 eq), and ammonium chloride (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v) is heated to reflux.
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Reaction Monitoring: The reaction is monitored by TLC until the starting material is completely consumed (typically 2-4 hours).
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Work-up: The reaction mixture is cooled to room temperature and filtered through a pad of celite, washing with ethyl acetate. The filtrate is concentrated, and the residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and then with brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude 2H-chromen-5-amine can be further purified by column chromatography on silica gel if necessary.
Characterization Data
As there is no direct literature available for the characterization of 2H-chromen-5-amine, the following table provides predicted data based on the analysis of structurally similar compounds, such as other amino-substituted chromenes and aromatic amines with ether linkages.[5][6][7][8]
| Analysis | Predicted Data for 2H-Chromen-5-amine |
| Appearance | Likely a solid, color ranging from off-white to brown. |
| ¹H NMR | Aromatic Protons: Signals expected in the range of δ 6.5-7.5 ppm. The protons on the benzene ring will show characteristic splitting patterns based on their coupling with each other. Amine Protons: A broad singlet for the -NH₂ group, typically in the range of δ 3.5-5.0 ppm, which is exchangeable with D₂O. Chromene Protons: Signals for the protons on the dihydropyran ring are expected. The -OCH₂- protons would likely appear as a doublet around δ 4.5-5.0 ppm, and the vinylic protons as multiplets in the δ 5.5-6.5 ppm region. |
| ¹³C NMR | Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm). The carbon bearing the amino group (C5) would be significantly shielded. Chromene Carbons: The -OCH₂- carbon is expected around δ 65-70 ppm. The vinylic carbons would appear in the olefinic region (δ 120-130 ppm). |
| IR (Infrared) Spectroscopy (cm⁻¹) | N-H Stretching: Two characteristic sharp to medium bands for the primary amine in the region of 3300-3500 cm⁻¹.[8][9][10][11] C-N Stretching: A strong band in the aromatic amine region, approximately 1250-1335 cm⁻¹.[8] C=C Stretching: Aromatic and vinylic C=C stretching bands around 1500-1650 cm⁻¹. C-O-C Stretching: Asymmetric and symmetric stretching bands for the aryl alkyl ether linkage, typically in the 1200-1275 cm⁻¹ and 1000-1075 cm⁻¹ regions, respectively. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): A prominent molecular ion peak corresponding to the molecular weight of C₉H₉NO. Subsequent fragmentation patterns would likely involve loss of small neutral molecules. |
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from starting materials to the final characterization of 2H-chromen-5-amine.
This comprehensive guide provides a robust framework for the successful synthesis and characterization of 2H-chromen-5-amine. Researchers are encouraged to optimize the proposed reaction conditions and perform thorough analytical characterization to confirm the structure of the final product.
References
- 1. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. youtube.com [youtube.com]
- 10. wikieducator.org [wikieducator.org]
- 11. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]
